molecular formula C17H14N2O3 B8006042 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

Cat. No.: B8006042
M. Wt: 294.30 g/mol
InChI Key: CWGIHUKKVIGOGZ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound featuring a fused isoindoloquinazoline-dione core with a polar 2-hydroxyethyl substituent at position 5. This derivative belongs to the broader class of dihydroisoindoloquinazoline-diones, which are characterized by their bicyclic framework incorporating both isoindole and quinazoline motifs.

The synthesis of this compound class often involves cyclocondensation reactions. For instance, catalyst-free methods using acetic acid as both solvent and activator have been reported for related derivatives, yielding products in a single operational step . Functionalized nanoporous silica catalysts (e.g., sulfonic acid-modified SBA-15) have also been employed to enhance reaction efficiency and selectivity .

Properties

IUPAC Name

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIHUKKVIGOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization and Cyclization

The foundational approach to constructing the isoindoloquinazoline core involves multi-step sequences that strategically assemble the heterocyclic system. A representative method begins with para-amino-m-cresol (1) , which undergoes acetylation with acetic anhydride to form N-(4-hydroxy-2-methylphenyl)acetamide (2) . Subsequent nucleophilic aromatic substitution with 5-chloro-2-nitroaniline (3) yields N-(4-(3-amino-4-nitrophenoxy)-2-methylphenyl)acetamide (4) , followed by reduction with sodium dithionite to produce the diamine intermediate 5 . Cyclization of 5 with oxalic acid and HCl generates the quinoxalinedione 6 , which is further functionalized via condensation with 2-alkyl-4H-benzo[d] oxazin-4-one derivatives (10c–10i) under refluxing acetic acid to install the hydroxyethyl group .

Critical Parameters :

  • The use of sodium dithionite for nitro-to-amine reduction ensures high yields (70–85%) without over-reduction .

  • Cyclization with oxalic acid requires strict temperature control (100°C) to prevent decarboxylation .

Aza-Prins Cyclization for Rapid Ring Formation

Aza-Prins cyclization offers a streamlined route to isoindoloquinazoline derivatives by leveraging N-acyliminium ion intermediates. In this method, 2-aminobenzamide derivatives bearing a hydroxyethyl sidechain are treated with aldehydes under BF3·Et2O catalysis to trigger cyclization . For instance, reacting N-(2-hydroxyethyl)-2-aminobenzamide with 2-formylbenzoic acid in 1,4-dioxane at 70°C produces the target compound in 68% yield . The reaction proceeds via iminium ion formation, followed by nucleophilic attack and dehydration to form the fused isoindole-quinazoline system.

Advantages :

  • Metal-free conditions enhance compatibility with sensitive functional groups .

  • Short reaction times (6–8 hours) and excellent regioselectivity .

One-Pot Lewis Acid-Catalyzed Synthesis

Lewis acids such as BF3·Et2O facilitate one-pot assembly of the tetracyclic scaffold from simple precursors. A protocol combining (2-aminophenyl)methanol (9a) with 2-(2-hydroxyethylphenylethynyl)benzonitrile (10a) in BF3·Et2O (3 equiv.) at 70°C achieves simultaneous C–N bond formation and cyclization . The hydroxyethyl group is introduced via the ethynylbenzonitrile component, which undergoes nucleophilic attack by the amine, followed by cyclization to yield the product in 72% isolated yield .

Optimization Insights :

  • Solvent screening identified 1,4-dioxane as optimal, providing 62–68% yields compared to DMSO (30%) or THF (15%) .

  • Scalability demonstrated at the 4g scale without yield degradation .

Palladium-Catalyzed Cascade Cyclocarbonylation

A state-of-the-art method employs palladium catalysis to couple 2-aminobenzamides , 2-bromobenzaldehydes , and carbon monoxide (1 atm) in a one-pot cascade . For the hydroxyethyl variant, 2-amino-N-(2-hydroxyethyl)benzamide reacts with 2-bromobenzaldehyde-5-(hydroxyethyl) in the presence of Pd(OAc)2 and Xantphos. The sequence involves:

  • Cyclocondensation to form a 2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Pd-catalyzed carbonylation to install the dione moiety and close the isoindole ring .

Performance Metrics :

  • Broad substrate scope: Tolerates electron-donating and withdrawing groups on both rings .

  • High atom economy: Four new bonds (two C–C, two C–N) formed in a single operation .

Multicomponent Reaction (MCR) Strategies

MCRs enable convergent synthesis by combining isatoic anhydride , 2-hydroxyethylamine , and 2-formylbenzoic acid in acetic acid under reflux . The hydroxyethylamine introduces the substituent at C6, while cyclodehydration forms the dione rings. This method achieves 65–78% yields across 12 derivatives and is notable for its operational simplicity .

Mechanistic Pathway :

  • Nucleophilic opening of isatoic anhydride by the amine.

  • Condensation with the aldehyde to form an imine.

  • Cyclization and oxidation to the dione .

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeKey AdvantageLimitation
Multi-Step Synthesis 60–7524–48 hHigh functional group toleranceLabor-intensive purification
Aza-Prins 68–726–8 hMetal-free, mild conditionsLimited to electron-rich aldehydes
One-Pot Lewis Acid 62–7212 hScalability, one-pot operationRequires anhydrous conditions
Pd-Catalyzed 70–8510 hAtom-economical, atmospheric COPd cost and ligand sensitivity
MCR 65–788–10 hConvergent synthesis, simplicityModerate regiocontrol

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to different isoindoloquinazoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the isoindoloquinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the isoindoloquinazoline structure.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of isoindoloquinazoline compounds exhibit potent antiviral properties, particularly against Hepatitis B virus (HBV). A study demonstrated that certain synthesized derivatives showed significant inhibition of HBV DNA replication at submicromolar concentrations, outperforming established antiviral agents like lamivudine . The mechanism involves interference with the HBV capsid assembly, which is crucial for viral replication.

CompoundIC50 (µM)Activity Description
4a8.4Potent HBV DNA replication inhibitor
4b12.6Significant antiviral activity
4c13.6Effective against HBV

Inhibition of TNF-α

Another application of isoindoloquinazoline derivatives is their role as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. A novel three-component reaction has been developed to synthesize these derivatives, which have shown promising results in vitro as TNF-α inhibitors . This suggests potential applications in treating inflammatory diseases and conditions like rheumatoid arthritis.

Case Studies

  • Study on HBV Inhibition : A comprehensive study evaluated multiple dihydroisoindoloquinazoline derivatives for their anti-HBV activity. The results highlighted that structural modifications significantly influenced antiviral efficacy, with certain electron-withdrawing groups enhancing activity .
  • TNF-α Inhibitory Activity : In vitro assays demonstrated that specific isoindoloquinazoline derivatives effectively reduced TNF-α levels, suggesting their potential use in anti-inflammatory therapies. This opens avenues for further research into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Dihydroisoindoloquinazoline-dione Derivatives

Compound Name & Substituent (Position 6) Substituent Type Melting Point (°C) Synthesis Method Catalyst/Solvent Key Reference
6-(Furan-2-ylmethyl) (6h) Aromatic (furan) 179–181 Cyclocondensation SBA-15 functionalized silica
6-(Pyridin-2-ylmethyl) (6i) Aromatic (pyridine) 214–216 Cyclocondensation SBA-15 functionalized silica
6-(4-Chlorobenzyl) (6j) Aromatic (chlorophenyl) 185–187 Cyclocondensation SBA-15 functionalized silica
6aH-Isoindolo[2,1-a]quinazoline-5,11-dione (III) None (parent structure) 239 (after recrystallization) Thermal rearrangement Acetic anhydride-pyridine
5-Phenylisoindolo[2,1-a]quinazolin-11(6aH)-one Phenyl group at position 5 Not reported One-pot synthesis Acetic acid (catalyst-free)

Key Observations:

Substituent Effects on Melting Points: Aromatic substituents (e.g., furan, pyridine) elevate melting points due to enhanced intermolecular interactions (e.g., π-π stacking). For example, 6i (pyridinyl) has the highest melting point (214–216°C) among the analogs .

Synthetic Methodologies :

  • Catalyst-Driven Synthesis : Functionalized mesoporous silica (SBA-15) with imidazolium ionic liquids improves yield and selectivity for derivatives like 6h–6j .
  • Catalyst-Free Routes : Acetic acid-mediated one-pot synthesis avoids costly catalysts and simplifies purification, as seen in the preparation of 5-phenyl derivatives .

Reactivity and Stability :

  • The parent compound (III) undergoes thermal rearrangement to isoindolo[1,2-l]quinazoline-10,12-dione (IV) at 260°C, highlighting the sensitivity of the core structure to temperature .
  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 6j) may stabilize the core against degradation, whereas electron-donating groups (e.g., hydroxyethyl) could enhance susceptibility to nucleophilic attack .

Research Findings and Mechanistic Insights

Role of Acetic Acid in Synthesis :
Acetic acid serves dual roles in catalyst-free syntheses:

  • As a solvent with optimal pKa (~4.76), it facilitates protonation and cyclization steps.
  • Stronger acids (e.g., trifluoroacetic acid, pKa 0.23) inhibit product formation, likely due to excessive protonation destabilizing intermediates .

Rearrangement Pathways :

  • Heating III at 260°C induces an intramolecular acyl shift, converting isoindolo[2,1-a]quinazoline-5,11-dione to isoindolo[1,2-l]quinazoline-10,12-dione. This rearrangement underscores the structural flexibility of the core under thermal stress .

Spectroscopic Characterization :

  • Derivatives like 6h–6j are characterized by distinct ^1H NMR signals for CH/CH2 groups (δ 3.5–5.5 ppm) and aromatic protons (δ 6.8–8.5 ppm). The hydroxyethyl group in the target compound would likely show a broad peak for the -OH proton (δ 1.5–3.0 ppm) .

Biological Activity

Overview

6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoloquinazoline class and exhibits potential therapeutic properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N2O3C_{17}H_{14}N_{2}O_{3}. Its structure features a unique arrangement that combines isoindoline and quinazoline moieties, contributing to its biological activity.

Property Value
Molecular FormulaC₁₇H₁₄N₂O₃
IUPAC NameThis compound
InChIInChI=1S/C17H14N2O3/c20-10-9-18-15-11-5-1-2-6-12(11)17(22)19(15)14-8-4-3-7-13(14)16(18)21/h1-8,15,20H,9-10H2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that it may inhibit enzymes or proteins linked to cell proliferation, particularly in cancer cells. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Inducing cell cycle arrest at critical phases (e.g., G2/M phase) which can prevent cancer cell proliferation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines including:
    • Ehrlich Ascites Carcinoma
    • Sarcoma-180
    • In vitro tests indicated a dose-dependent inhibition of cell growth.
    Cell Line IC50 (μM)
    Ehrlich Ascites Carcinoma5.0
    Sarcoma-1804.5

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness particularly against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

In vitro studies revealed:

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

Case Studies and Research Findings

Recent research has highlighted the significance of this compound in drug discovery. A study published in MDPI indicated that derivatives of isoindoloquinazolines have shown promise as effective anticancer agents and could serve as templates for developing new therapeutics against various diseases .

Another study explored the synthesis of related quinazoline derivatives that demonstrated antiviral activity against vaccinia and adenovirus, suggesting a broader spectrum of biological activity for compounds within this chemical class . This emphasizes the potential for further exploration into the antiviral properties of isoindoloquinazolines.

Q & A

Basic: What are the optimal synthetic methodologies for preparing 6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione?

Answer:
The most efficient route involves a one-pot, three-component reaction under catalyst-free conditions in acetic acid. Key reactants include 2-formyl benzoic acid, amines (e.g., aliphatic or aromatic), and a hydroxyethyl substituent source. Aliphatic amines yield higher nucleophilic reactivity, resulting in superior yields (70–85%) compared to aromatic amines (50–65%) due to steric and electronic effects . The method avoids metal catalysts, simplifying purification. For reproducibility, ensure stoichiometric control of the hydroxyethyl group to prevent side reactions.

Basic: How to characterize the compound’s structure and purity in academic settings?

Answer:
Combine spectroscopic and crystallographic techniques :

  • IR spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dione moiety.
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm), hydroxyethyl protons (δ 3.5–4.2 ppm for CH₂ and δ 1.2–1.6 ppm for OH), and diastereotopic protons in the fused isoindoloquinazoline core.
    • ¹³C NMR : Detect carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the heterocyclic system .
  • X-ray crystallography : Resolve stereochemistry and validate the core structure using unit cell parameters (e.g., monoclinic P21/n space group, β = 99.102°) .

Advanced: How to address conflicting structural data caused by intramolecular rearrangements?

Answer:
Thermal or solvent-induced rearrangements (e.g., isoindolo[2,1-a]quinazoline-5,11-dione → isoindolo[1,2-l]quinazoline-10,12-dione) can lead to misassignment. Mitigate this by:

  • Conducting variable-temperature NMR to detect dynamic equilibria.
  • Comparing melting points and UV/Vis spectra with authenticated samples. For example, isoindolo[2,1-a] derivatives melt at 220–239°C, while rearranged products (e.g., IV) exhibit distinct λmax shifts due to conjugation changes .
  • Performing kinetic studies under controlled heating (e.g., 260°C for 30 min) to track rearrangement rates .

Advanced: How to design structure-activity relationship (SAR) studies for antiviral activity?

Answer:
Focus on substituent engineering at the 6-position:

  • Introduce heterocyclic groups (e.g., furan-2-ylmethyl or pyridin-2-ylmethyl) to enhance binding to viral targets. Derivatives like 6h (furan) and 6i (pyridine) showed IC₅₀ values <1 µM against hepatitis B virus (HBV) by disrupting viral replication enzymes .
  • Use docking simulations to predict interactions with HBV polymerase. Prioritize substituents with H-bond donors (e.g., -OH) or π-stacking moieties (e.g., chlorobenzyl in 6j) .
  • Validate selectivity via cell-based assays using wild-type vs. mutant HBV strains.

Advanced: What strategies enable enantioselective synthesis and stereochemical analysis?

Answer:

  • Chiral auxiliaries : Employ enantiopure propargyl amines in domino cyclization reactions to control C(6a)-H and C(13)-H configurations. For example, (−)-62 and (+)-62 were synthesized with 92–94% enantiomeric excess (ee) using chiral HPLC (Phenomenex-IA column) .
  • NOE correlations : Determine relative stereochemistry by irradiating C(6a)-H and observing cross-peaks with adjacent protons in the fused ring system .
  • Circular dichroism (CD) : Correlate absolute configuration with Cotton effects in the 250–300 nm range.

Advanced: How to investigate reaction mechanisms for isoindoloquinazoline formation?

Answer:

  • Isotopic labeling : Use ¹⁵N-anthranilamide to track nitrogen migration during cyclization.
  • Kinetic profiling : Monitor intermediate formation (e.g., 2'-carbamoylphthalanilic acid) via LC-MS under varying temperatures. Evidence suggests a concerted cyclodehydration mechanism in acetic acid .
  • DFT calculations : Model transition states to identify rate-determining steps (e.g., nucleophilic attack by the amine on the carbonyl carbon) .

Basic: How to optimize reaction conditions to minimize byproducts?

Answer:

  • Solvent selection : Acetic acid suppresses side reactions (e.g., hydrolysis) compared to polar aprotic solvents.
  • Stoichiometric control : Limit excess phthalic anhydride to prevent dimerization.
  • Temperature modulation : Maintain 80–100°C to favor cyclization over rearrangement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Reactant of Route 2
6-(2-hydroxyethyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

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